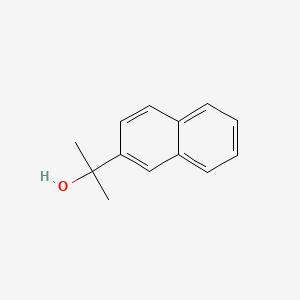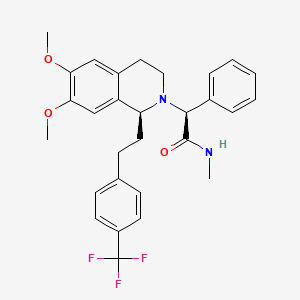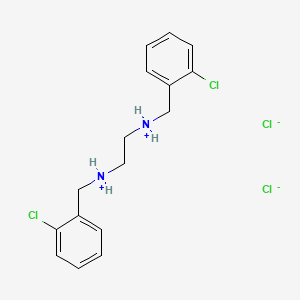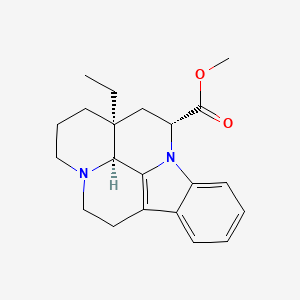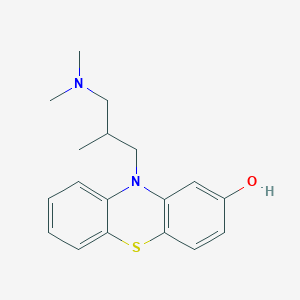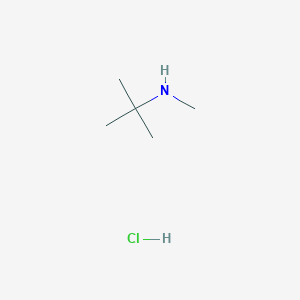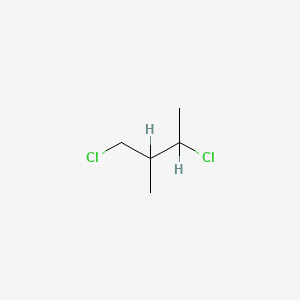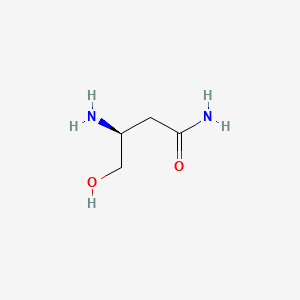
天冬氨酸醇
描述
Asparaginol, also known as L-Asparaginol, is a derivative of asparagine . It has a molecular formula of C4H10N2O2 and a molecular weight of 118.13 g/mol . It is related to asparagine, an α-amino acid used in the biosynthesis of proteins .
Synthesis Analysis
Asparaginol is synthesized from aspartic acid and ammonia by asparagine synthetase . This enzyme catalyzes the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine .
Molecular Structure Analysis
The molecular structure of Asparaginol consists of an α-amino group, an α-carboxylic acid group, and a side chain carboxamide . The InChI string for Asparaginol is InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 .
Chemical Reactions Analysis
Asparaginol, like asparagine, is involved in the metabolic control of cell functions in nerve and brain tissue . It is also involved in the hydrolysis of L-asparagine to L-aspartic acid and ammonia .
Physical and Chemical Properties Analysis
Asparaginol has a molecular weight of 118.13 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The exact mass and monoisotopic mass of Asparaginol are 118.074227566 g/mol .
科学研究应用
Metabolic Vulnerability in Sarcoma
Asparaginol, through its influence on asparagine synthetase (ASNS), plays a crucial role in sarcoma cell growth. Inhibition of ASNS and the subsequent depletion of asparagine have been found to hinder sarcoma cell proliferation and polypeptide synthesis, offering a potential anti-sarcoma therapeutic avenue (Hettmer et al., 2015).
Leukemia Cell Proliferation
Asparaginol has been observed to impact leukemia cells. Arginine deiminase, for instance, exhibits a stronger inhibition of human lymphatic leukemia cell proliferation compared to L-asparaginase, another asparagine-depleting enzyme (Gong et al., 2000).
Metabolic Regulation in Cancer Cells
Research indicates that intracellular asparagine levels are critical for cancer cell proliferation and maintaining mTORC1 activity. This understanding has led to the development of strategies to reduce cancer asparagine consumption and biosynthesis to block tumor growth (Christofk, 2018).
Pharmacokinetics in Leukemia Treatment
Studies on asparaginase (ASP), including its pharmacokinetics and pharmacodynamics, provide insights into treating childhood acute lymphoblastic leukemia (ALL). These studies explore the dynamics between ASP and asparagine in leukemia and how modifying dosages can achieve comparable depletion of asparagine (Panetta et al., 2009).
Therapeutic Applications in Cancer
l-asparaginase, an enzyme closely related to asparaginol, is clinically used to treat acute lymphoblastic leukemia and lymphosarcoma. Its therapeutic application relies on depleting asparagine, which is vital for leukemic cells (Lopes et al., 2017).
Enhancing T Cell Therapy in Cancer
Asparagine has been identified as a metabolite that can enhance CD8+ T cell activation and efficacy in tumor treatments, suggesting its potential in cancer immunotherapy (Cong et al., 2021).
Plant Metabolism
In plants, asparagine plays a significant role in nitrogen mobilization. It's synthesized in seeds upon germination or in roots during nitrate assimilation and dinitrogen fixation. Its metabolism involves two pathways, deamidation and transamination, releasing nitrogen for growth (Zhang & Marsolais, 2014).
Fish Gut Microbiome and Cancer Treatment
Research in the fish intestine has led to the discovery of microbial L-asparaginase production, which is crucial in cancer treatment, particularly in acute lymphoblastic leukemia. These microbes in fish guts represent a potential new source of L-asparaginase (Rajan & Deivasigamani, 2018).
Confinement Strategies for Therapeutic Use
L-asparaginase confinement in various nanomaterials has been explored to enhance its properties, such as specificity, half-life, thermal stability, and immunogenicity. These advancements are crucial in both pharmaceutical and food industry applications (Nunes et al., 2020).
Glycoprotein Synthesis Inhibition in Leukemia
L-Asparaginase inhibits glycoprotein synthesis in leukemic cells, playing a vital role in cancer treatment. This inhibition affects carbohydrate-amino acid linkages in glycoproteins involving asparagine (Bosmann & Kessel, 1970).
Asparagine Depletion in Brain Tumor Therapy
Asparagine depletion potentiates the cytotoxic effect of chemotherapy against brain tumors. This finding suggests that targeting amino acid metabolism can enhance brain tumor chemotherapy (Panosyan et al., 2014).
Role in Acute Lymphoblastic Leukemia Treatment
L-Asparaginase, a derivative of asparaginol, targets acute lymphoblastic leukemia (ALL) by converting asparagine to aspartate, affecting key signaling pathways in leukemic cells (Iiboshi et al., 1999).
Potential as an Essential Amino Acid
Research shows that asparagine becomes essential when extracellular glutamine levels decline, suggesting its critical role in mammalian cell survival and growth, especially in pathophysiologic conditions (Pavlova et al., 2018).
Asparaginase Allergy and Genetic Links
HLA-DRB1*07:01 allele is associated with a higher risk of asparaginase allergies, indicating a genetic component in immune responses to asparaginase, a derivative of asparaginol, used in leukemia treatment (Fernandez et al., 2014).
Microbial L-Asparaginases and Applications
Microbial l-asparaginases, related to asparaginol, have been reviewed for their properties, therapeutic use in ALL, and potential in reducing acrylamide formation in food. This encompasses the exploration of alternative sources, including endophytic microorganisms (Krishnapura et al., 2015).
NFATC2 Link with Asparaginase Hypersensitivity
Genome-wide analysis links NFATC2 with hypersensitivity to asparaginase, an enzyme derived from asparaginol, used in ALL treatment. This finding suggests a molecular mechanism behind asparaginase-induced immune responses (Fernandez et al., 2015).
作用机制
Target of Action
Asparaginol, also known as L-Asparaginol, primarily targets the enzyme Asparagine Synthetase (ASNS) . ASNS is responsible for the biosynthesis of asparagine from aspartate . It plays a crucial role in the metabolism of toxic ammonia in the body .
Mode of Action
Asparaginol interacts with its target, ASNS, by attaching ammonia to aspartic acid in an amidation reaction . This process is vital in the metabolism of toxic ammonia in the body . Asparaginol is also used as a structural component in many proteins .
Biochemical Pathways
Asparaginol is involved in several biochemical pathways. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparaginol is also involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparaginol is also used as a structural component in many proteins .
Pharmacokinetics
The pharmacokinetics of Asparaginol involve its absorption, distribution, metabolism, and excretion (ADME). It is known that the asparaginases of bacterial origin induce anti-asparaginase neutralising antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .
Result of Action
The action of Asparaginol results in the depletion of asparagine, a non-essential amino acid, in the body . This depletion is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparaginol maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis .
Action Environment
The action, efficacy, and stability of Asparaginol can be influenced by various environmental factors. It is known that environmental factors such as water activity, temperature, CO2, and pH can influence the growth and toxin production of Aspergillus species , which are known to produce asparaginase
未来方向
Research on Asparaginol and its derivatives like asparagine is ongoing, with a focus on their potential applications in various fields such as oncology . Future research directions may include studying the various factors motivating a particular point of purchase and understanding the purchase patterns among the poor .
生化分析
Biochemical Properties
Asparaginol is involved in numerous biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is associated with asparagine synthetase, a key enzyme that catalyzes the conversion of aspartic acid and ammonia into asparagine . The nature of these interactions is complex and multifaceted, contributing to the diverse roles of Asparaginol in biochemical processes.
Cellular Effects
Asparaginol exerts significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to play a vital role in the development of cancer cells . The cells must rely on the supply of exogenous Asparaginol, which is why Asparaginol is considered a semi-essential amino acid .
Molecular Mechanism
Asparaginol exerts its effects at the molecular level through various mechanisms. It is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Asparaginol is also used as a structural component in many proteins .
Temporal Effects in Laboratory Settings
The effects of Asparaginol can change over time in laboratory settings. Specific information on Asparaginol’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Asparaginol can vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
Asparaginol is involved in several metabolic pathways. It is produced by de novo synthesis in addition to being obtained from food . Two enzymes are involved in Asparaginol metabolism: asparagine synthase, which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyses asparagine to aspartate .
Transport and Distribution
Asparaginol acts as a major form of nitrogen storage and transport to sink tissues . Specific information on how Asparaginol is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.
属性
IUPAC Name |
(3S)-3-amino-4-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZJFMXMDLPIAN-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190473 | |
| Record name | Asparaginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36983-58-1 | |
| Record name | Asparaginol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036983581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asparaginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B3060976.png)
![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)
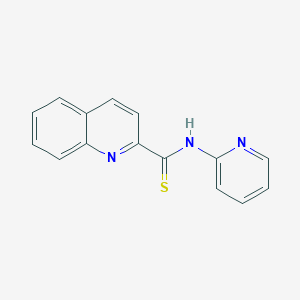
![2,3-Bis[(E)-benzylidene]butanedioic acid](/img/structure/B3060980.png)

